Chlorothen citrate
Overview
Description
Chlorothen citrate, also known as chloropyrilene, is a compound used in veterinary medicine . It’s a molecule with a molecular weight of 295.83 and a formula of C14H18ClN3S . It’s not carcinogenic and the RN given refers to the parent compound . Chlorothen, another name for this compound, is an antihistamine and anticholinergic . It has been used for the treatment of asthma, bronchitis, and bronchoconstriction .
Molecular Structure Analysis
The molecular formula of Chlorothen citrate is C14H18ClN3S.C6H8O7, and it has a molecular weight of 487.954 . More detailed structural analysis or a visual representation of the molecule was not found in the sources retrieved.
Scientific Research Applications
1. Trace Determination in Various Samples
Chlorothen citrate, along with other antihistamines, has been a subject of study for its trace determination in different samples like animal feed, human urine, and wastewater. A high-pressure liquid chromatographic procedure with fluorescence detection was developed for determining chlorothen citrate in these diverse samples, which is crucial for toxicological evaluation and environmental monitoring (Thompson, Holder, & Althaus, 1983).
2. Ecological Risk Assessment
Chlorothalonil, a compound closely related to chlorothen citrate, has been extensively used as a biocide in antifouling paint. Studies on its ecological impact, specifically on marine invertebrates' reproductive processes, show that exposure to chlorothalonil can significantly affect gamete physiology and induce larval malformation, highlighting its potential ecological risks (Gallo & Tosti, 2015).
3. Comparative Toxicity Studies
The toxicity of chlorothen citrate has been compared with other compounds like fluorocitrate in animal models. Studies on dogs show that chlorocitrate, like fluorocitrate, can inhibit citrate metabolism in the tricarboxylic acid cycle, leading to significant biochemical changes (Bosakowski & Levin, 1987).
4. Impact on Aquatic Species
Research has also been conducted on the lethal and sub-lethal effects of chlorothalonil on aquatic species like grass shrimp. This study provides insights into the sensitivity of different life stages of shrimp to chlorothalonil, which is crucial for risk assessment and environmental protection (Key, Meyer, & Chung, 2003).
5. Gene Expression Profiling in Zebrafish
The impact of chlorothalonil on gene expression patterns in zebrafish liver has been a subject of study. This research sheds light on the molecular signaling cascades sensitive to chlorothalonil exposure, indicating potential toxicological effects on aquatic life (Gallo et al., 2016).
6. Cancer Incidence Studies
Investigations on the association between chlorothalonil exposure and cancer incidence in humans, particularly among pesticide applicators, have been conducted. This research is vital for understanding the potential carcinogenicity of chlorothalonil, contributing to occupational health and safety guidelines (Mozzachio et al., 2008).
7. Stress Induction in Marine Organisms
Studies on the induction of oxidative stress by chlorothalonil in marine organisms like polychaetes highlight its toxicological impact. These findings are critical for assessing the environmental and ecological risks of chlorothalonil use (Barreto et al., 2018).
properties
IUPAC Name |
N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S.C6H8O7/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQVTRFPENCFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-65-2 (Parent), 77-92-9 (Parent) | |
Record name | Chlorothen citrate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6059734 | |
Record name | 1,2-Ethanediamine, N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorothen citrate | |
CAS RN |
148-64-1 | |
Record name | 1,2-Ethanediamine, N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorothen citrate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridylethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROTHEN CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X60R85C0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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